molecular formula C21H15N5O2S2 B7735712 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B7735712
M. Wt: 433.5 g/mol
InChI Key: ZAGBBMUNPCTAQO-UHFFFAOYSA-N
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Description

“N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide” is a complex organic compound that features a combination of cyclopenta[b]thiophene and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide” typically involves multi-step organic reactions. The key steps may include:

    Formation of the cyclopenta[b]thiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Synthesis of the pyrimidine moiety: This involves the condensation of appropriate nitrile and amine precursors.

    Coupling reactions: The final step involves coupling the cyclopenta[b]thiophene and pyrimidine units through a sulfanyl linkage.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions can occur at the cyano groups, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Sulfoxides or sulfones.

    Reduction products: Amines.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine

    Anticancer Research: Studied for its cytotoxic effects on cancer cells.

    Antiviral Research: Potential antiviral properties due to its ability to interfere with viral replication.

Industry

    Polymer Science: Used in the synthesis of specialized polymers with unique properties.

Mechanism of Action

The mechanism of action of “N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide” depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide: can be compared with other compounds featuring cyclopenta[b]thiophene and pyrimidine moieties.

    This compound: is unique due to its specific combination of functional groups and structural features.

Uniqueness

  • The presence of both cyano and sulfanyl groups provides unique reactivity.
  • The combination of cyclopenta[b]thiophene and pyrimidine moieties offers potential for diverse applications in various fields.

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O2S2/c22-9-14-13-7-4-8-16(13)30-20(14)24-17(27)11-29-21-25-18(12-5-2-1-3-6-12)15(10-23)19(28)26-21/h1-3,5-6H,4,7-8,11H2,(H,24,27)(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGBBMUNPCTAQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CSC3=NC(=O)C(=C(N3)C4=CC=CC=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CSC3=NC(=O)C(=C(N3)C4=CC=CC=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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